1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene
Overview
Description
1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene is a synthetic organic compound characterized by its unique structure, which includes two chloro-trifluoroethoxy groups and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene typically involves multiple steps:
Nitration of Benzene: The initial step involves the nitration of benzene to introduce nitro groups. This is usually achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Introduction of Chloro-trifluoroethoxy Groups: The next step involves the introduction of chloro-trifluoroethoxy groups. This can be done by reacting the nitrated benzene with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chloro groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, though these are less common.
Scientific Research Applications
1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The presence of electron-withdrawing groups like nitro and chloro-trifluoroethoxy groups can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene
- 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline
Uniqueness
1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene is unique due to the presence of two chloro-trifluoroethoxy groups and two nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
1,2-bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F6N2O6/c11-7(13)9(15,16)25-5-1-3(19(21)22)4(20(23)24)2-6(5)26-10(17,18)8(12)14/h1-2,7-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSXMIIYSAYCHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)OC(C(F)Cl)(F)F)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F6N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191118 | |
Record name | 1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156425-26-2 | |
Record name | 1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156425-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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